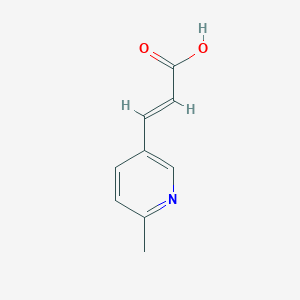
(2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid
描述
(2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid is an organic compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a methyl group at the 6-position and a propenoic acid moiety at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid typically involves the coupling of pyridine derivatives with appropriate reagents. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . This method allows for the formation of the desired product under mild conditions with good yields.
Another approach involves the use of continuous flow synthesis, which provides a greener and more efficient method for producing 2-methylpyridines . This method involves the α-methylation of pyridine derivatives using a simplified bench-top continuous flow setup, resulting in high selectivity and reduced environmental impact.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Continuous flow synthesis is particularly advantageous for industrial production due to its scalability and reduced waste generation.
化学反应分析
Types of Reactions
(2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Water radical cations are used as oxidizing agents under ambient conditions.
Reduction: Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quaternary ammonium cations, while substitution reactions can produce various substituted pyridine derivatives.
科学研究应用
(2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid has several scientific research applications, including:
Biology: It can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: It is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of (2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for metal ions, forming complexes that can catalyze various chemical reactions . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine commonly used as a ligand for chelating metal ions.
4,4’-Dimethyl-2,2’-dipyridyl: A bipyridine derivative with methyl groups at the 4,4’ positions, used in various chemical syntheses.
2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines: Compounds with antiproliferative activity against cancer cell lines.
Uniqueness
(2E)-3-(6-Methylpyridin-3-yl)prop-2-enoic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the propenoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
(E)-3-(6-methylpyridin-3-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7-2-3-8(6-10-7)4-5-9(11)12/h2-6H,1H3,(H,11,12)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZIAOCXVZMCCR-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2,3-dihydro-[1,4]dioxino[2,3-c]pyridine](/img/structure/B3280931.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propane-1,2-dione](/img/structure/B3280938.png)
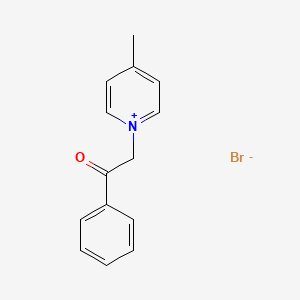
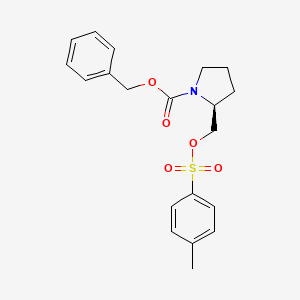
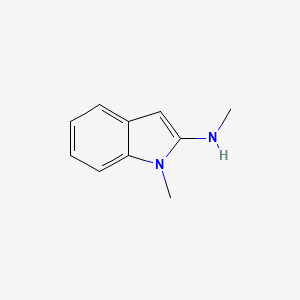
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile](/img/structure/B3280963.png)
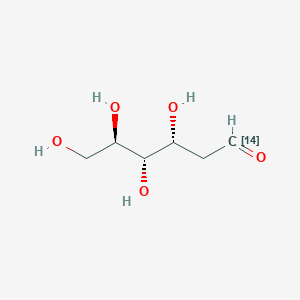
![6-Ethyl-1H-benzo[d]imidazole](/img/structure/B3280975.png)
![2-[(E)-2-nitroethenyl]-1H-pyrrole](/img/structure/B3280994.png)


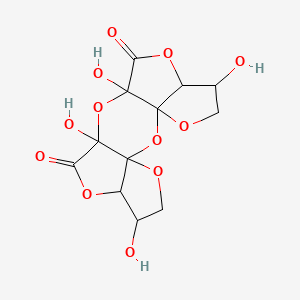
![Diethyl[2-(benzyloxy)ethyl]phosphonate](/img/structure/B3281008.png)
![2-[4-(Benzyloxy)phenyl]oxirane](/img/structure/B3281013.png)
